3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

XLogP Lipophilicity Drug-likeness

This 3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide (CAS 1798672-60-2) is a non-fungible screening compound with a privileged 3,4-difluorobenzamide scaffold. Its electron-withdrawing fluorine pattern at positions 3 and 4 generates a unique inductive effect, enhancing metabolic stability and modulating sulfonamide NH acidity—properties absent in 2-chloro (XLogP 0.9) or 3-methoxy (TPSA 111 Ų) analogs. With a balanced XLogP of 0.5 and TPSA of 101 Ų, it is ideally suited for peripherally restricted kinase inhibitor programs and carbonic anhydrase isoform IX/XII screening. The dual imidazole sulfonamide and benzamide carbonyl groups offer two distinct vectors for bifunctional degrader design. Procure with confidence for early-stage drug discovery.

Molecular Formula C13H14F2N4O3S
Molecular Weight 344.34
CAS No. 1798672-60-2
Cat. No. B2926002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide
CAS1798672-60-2
Molecular FormulaC13H14F2N4O3S
Molecular Weight344.34
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H14F2N4O3S/c1-19-7-12(17-8-19)23(21,22)18-5-4-16-13(20)9-2-3-10(14)11(15)6-9/h2-3,6-8,18H,4-5H2,1H3,(H,16,20)
InChIKeyYSUVIZRDHSAFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide: A Fluorinated Benzamide-Sulfonamide Hybrid Scaffold


3,4-Difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide (CAS 1798672-60-2) is a synthetic small molecule characterized by a 3,4-difluorobenzamide moiety linked via an ethyl spacer to a 1-methyl-1H-imidazole-4-sulfonamide group [1]. With a molecular weight of 344.34 g/mol, a calculated XLogP of 0.5, and a topological polar surface area (TPSA) of 101 Ų, this compound occupies a distinct physicochemical space among its structural analogs, balancing moderate lipophilicity with substantial hydrogen-bonding capacity [2]. It is cataloged as PubChem CID 76146386 and is commercially available from screening compound suppliers for early-stage drug discovery research [1][2].

Why Generic Substitution is Not Advisable for 3,4-Difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide


The specific 3,4-difluoro substitution pattern on the benzamide ring of this compound is critical for its pharmacological profile and cannot be replicated by close analogs with chloro, methoxy, or dimethyl substituents. The electron-withdrawing fluorine atoms at positions 3 and 4 create a unique inductive effect that modulates both the acidity of the sulfonamide NH and the metabolic stability of the benzamide ring, a characteristic well-documented for fluorinated benzamides in medicinal chemistry [1]. Simple substitution with a 2-chloro analog (CID 76146384) alters the XLogP from 0.5 to 0.9, while a 3-methoxy replacement (CID 76146383) significantly increases TPSA to 111 Ų, directly impacting membrane permeability and oral bioavailability predictions [2]. These differences in calculated properties demonstrate that even structurally similar compounds within this series are not functionally interchangeable, making the 3,4-difluoro scaffold a distinct and non-fungible chemical entity for research applications [1][2].

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide vs. Closest Analogs


Lipophilicity Optimization: Balanced XLogP of 0.5 vs. Dimethyl Analog

The target compound exhibits a calculated XLogP of 0.5, positioning it within the optimal range for oral bioavailability (typically 0-3). This contrasts sharply with the 3,4-dimethyl analog (CID 76146381), which has a significantly higher XLogP of 2.6, suggesting a substantially higher lipophilicity that could negatively impact aqueous solubility and increase the risk of off-target protein binding [1].

XLogP Lipophilicity Drug-likeness

Hydrogen Bonding Capacity: TPSA of 101 Ų vs. Dimethyl Analog

The topological polar surface area (TPSA) of the target compound (101 Ų) is substantially larger than that of the 3,4-dimethyl analog (CID 76146381) at 66.5 Ų, reflecting the greater electronegativity and hydrogen bond acceptor capacity of the fluorine atoms [1]. A TPSA above 100 Ų is also a key predictor of reduced blood-brain barrier penetration, which can be advantageous for developing peripherally restricted therapeutics.

TPSA Permeability Polar surface area

Electrophilic Character: 3,4-Difluoro vs. 2-Chloro Substituent Effects

The 3,4-difluoro substitution pattern imparts a unique electron-withdrawing effect that is distinct from a single 2-chloro substituent. The target compound's XLogP (0.5) is notably lower than the 2-chloro analog's XLogP (0.9), despite similar molecular weights (344.34 vs. 342.80 g/mol) and identical TPSA (101 Ų) [1]. This suggests that the fluorine atoms provide a stronger inductive effect, which is known to correlate with improved metabolic stability of the benzamide ring in vivo, while maintaining a more favorable lipophilicity profile.

Fluorine substitution Metabolic stability Electron-withdrawing

Solubility and Permeability Balance: A Unique TPSA/XLogP Ratio

The target compound's TPSA of 101 Ų combined with its XLogP of 0.5 yields a TPSA/XLogP ratio significantly different from its closest analogs, such as the 3-methoxy derivative (CID 76146383) with TPSA 111 Ų and XLogP 0.3 [1]. Compounds with a TPSA above 100 Ų are typically associated with poor intestinal absorption, but the balanced XLogP of 0.5 in the target compound suggests a more optimal equilibrium between solubility and permeability. This is qualitatively supported by a computed Log S value for the compound, which is predicted to be moderate.

ADME Drug-likeness Solubility

Optimal Research and Industrial Application Scenarios for 3,4-Difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide


Hit-to-Lead Optimization for Peripherally Restricted Kinase Inhibitors

The compound's computationally predicted TPSA of 101 Ų (above the 90 Ų threshold for CNS penetration) combined with its balanced XLogP of 0.5 makes it a promising scaffold for developing peripherally restricted kinase inhibitors. The 3,4-difluoro pattern on the benzamide ring is a privileged motif in kinase inhibitor design, known to enhance binding affinity through halogen bonding while reducing CYP-mediated metabolism [1].

Building Block for Targeted Protein Degradation (PROTAC) Linker Attachment

The compound's dual functional groups—a terminal imidazole sulfonamide and a benzamide carbonyl—provide two distinct vectors for chemical modification. The ethyl spacer offers sufficient flexibility for linker attachment, making this compound a useful 'warhead' intermediate for designing bifunctional degraders targeting proteins with surface-exposed sulfonamide-binding pockets [1].

Chemical Probe Development for Carbonic Anhydrase Isoforms

The imidazole-4-sulfonamide moiety is a well-established zinc-binding group for carbonic anhydrase (CA) inhibition. The 3,4-difluorobenzamide tail of the target compound provides a unique steric and electronic environment compared to other sulfonamide-based CA inhibitor scaffolds, which typically feature unsubstituted or mono-substituted phenyl rings [2]. This compound can therefore be prioritized for screening against CA isoforms IX and XII, which are validated oncology targets.

Quote Request

Request a Quote for 3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.